4-Bromo-1-methylindoline-2,3-dione
Overview
Description
4-Bromo-1-methylindoline-2,3-dione is a brominated heterocyclic compound with the molecular formula C9H6BrNO2 and a molecular weight of 240.06 g/mol
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-bromo-1-methylindoline-2,3-dione, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to play a main role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing a range of biochemical reactions .
Cellular Effects
Research has shown that 4-Bromo-1-methylindoline-2,3-dione has cytotoxic activity on cancer cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methylindoline-2,3-dione typically involves the bromination of 1-methylindoline-2,3-dione. The reaction conditions include the use of bromine (Br2) in an appropriate solvent, such as dichloromethane (DCM), under controlled temperature and pressure to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors equipped with advanced temperature and pressure control systems. The process is optimized to achieve high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methylindoline-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield the corresponding reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted indoline derivatives.
Scientific Research Applications
4-Bromo-1-methylindoline-2,3-dione has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromoindole
4-Bromomethylindole
4-Bromopyrrole
4-Bromofuran
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Biological Activity
4-Bromo-1-methylindoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 226.07 g/mol. The synthesis typically involves the reaction of 4-bromoindolin-2-one with methylating agents such as iodomethane in solvents like N,N-dimethylformamide (DMF) and the use of bases like sodium hydride.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties . A study evaluated its cytotoxic effects against various cancer cell lines, including K562 (human leukemia) and HepG2 (human liver cancer) cells, using the MTT assay. The results indicated that the compound demonstrated significant inhibition of cell proliferation, with IC50 values suggesting effective cytotoxicity .
Table 1: Cytotoxicity Data for this compound
Enzyme Inhibition
This compound has also been identified as a CYP1A2 inhibitor , which may affect drug metabolism and interactions within biological systems. This inhibition can have implications for the pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects.
The mechanism by which this compound exerts its biological effects is linked to its structural features. The presence of the bromine atom at the fourth position enhances its reactivity and interaction with biological targets. It is believed to interfere with cellular signaling pathways associated with tumor growth and proliferation.
Case Studies and Research Findings
Several studies highlight the promising biological activities of this compound:
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited higher cytotoxicity against cancer cells compared to non-cancer cells. This selectivity underscores its potential as an anticancer agent .
- Antiviral Properties : Related compounds have shown activity against HIV replication in cell lines, suggesting that this compound may possess similar antiviral properties .
- Antibacterial and Antifungal Activity : Preliminary evaluations indicate that this compound may also exhibit antibacterial and antifungal properties, further broadening its therapeutic potential .
Properties
IUPAC Name |
4-bromo-1-methylindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-11-6-4-2-3-5(10)7(6)8(12)9(11)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXIWKWPNPKAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651479 | |
Record name | 4-Bromo-1-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884855-67-8 | |
Record name | 4-Bromo-1-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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